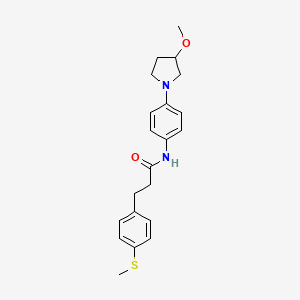![molecular formula C17H18N2OS B2434075 1-[(furan-2-yl)methyl]-5-phenyl-2-(propan-2-ylsulfanyl)-1H-imidazole CAS No. 1207024-26-7](/img/structure/B2434075.png)
1-[(furan-2-yl)methyl]-5-phenyl-2-(propan-2-ylsulfanyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(furan-2-yl)methyl]-5-phenyl-2-(propan-2-ylsulfanyl)-1H-imidazole is a heterocyclic compound that features a furan ring, an imidazole ring, and a phenyl group
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan derivatives have been found to have antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents .
Biochemical Pathways
Furan derivatives have been known to inhibit the activity of certain enzymes such as tyrosinase . Tyrosinase is a metalloenzyme group of polyphenol oxidases that is found in various organisms and exhibits a specific function in melanogenesis .
Pharmacokinetics
The synthesis of a similar compound, (s)-1-(furan-2-yl)propan-1-ol, was carried out by performing the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one (1) using the lactobacillus paracasei bd101 biocatalyst . This suggests that certain furan derivatives can be synthesized and metabolized by biological systems .
Result of Action
Furan derivatives have been found to inhibit the activity of certain enzymes such as tyrosinase . This inhibition can lead to a decrease in melanin synthesis and cellular tyrosinase activity .
Action Environment
The synthesis of a similar compound, (s)-1-(furan-2-yl)propan-1-ol, was carried out using a biocatalyst obtained from boza, a grain-based fermented beverage . This suggests that the synthesis and action of certain furan derivatives can be influenced by the biological environment .
Preparation Methods
The synthesis of 1-[(furan-2-yl)methyl]-5-phenyl-2-(propan-2-ylsulfanyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts alkylation reaction using furan-2-carbaldehyde.
Addition of the isopropylthio group: This step involves the nucleophilic substitution of a suitable leaving group with isopropylthiol.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[(furan-2-yl)methyl]-5-phenyl-2-(propan-2-ylsulfanyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form dihydroimidazole derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like nitric acid for nitration.
Scientific Research Applications
1-[(furan-2-yl)methyl]-5-phenyl-2-(propan-2-ylsulfanyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar compounds to 1-[(furan-2-yl)methyl]-5-phenyl-2-(propan-2-ylsulfanyl)-1H-imidazole include other heterocyclic compounds with imidazole or furan rings, such as:
1-(furan-2-ylmethyl)-2-phenyl-1H-imidazole: Lacks the isopropylthio group, which may affect its reactivity and biological activity.
2-(isopropylthio)-5-phenyl-1H-imidazole:
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-5-phenyl-2-propan-2-ylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13(2)21-17-18-11-16(14-7-4-3-5-8-14)19(17)12-15-9-6-10-20-15/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDVOATUHBCLQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1CC2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-benzyl-2-(3-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2433993.png)





![(Z)-1'-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2434005.png)
![3,4-difluoro-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2434006.png)
![methyl 4-[5-chloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate](/img/structure/B2434007.png)
![4-(4-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2434009.png)
![1-[5-(3-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B2434010.png)



